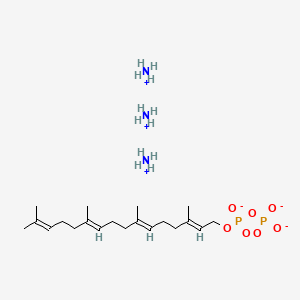

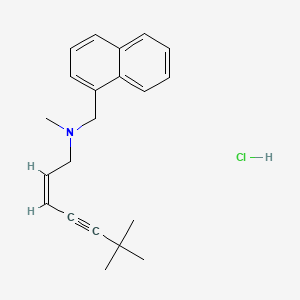

![molecular formula C32H35N3O6 B587671 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine CAS No. 195535-75-2](/img/structure/B587671.png)

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

Research into the synthesis and potential antiprotozoal activity of compounds structurally related to 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine has been conducted. For instance, the study by Ismail et al. (2008) focuses on the synthesis of novel bis-benzamidino imidazo[1,2-a]pyridines and their in vitro antiprotozoal activity against Trypanosoma b. r. and P. f. This research highlights the synthetic pathways leading to compounds with significant DNA binding affinity and antiprotozoal effects, demonstrating the compound's potential in therapeutic applications Ismail et al., 2008.

Chemical and Enzymatic Stability

The study on the chemical and enzymatic stability of amino acid-derived phosphoramidates by Leisvuori et al. (2010) sheds light on the stability of nucleoside 5'-monophosphates derivatives, including those related to the target compound. This research provides insights into the kinetics of deprotection by esterases, highlighting the compound's stability across various conditions Leisvuori et al., 2010.

Synthesis of DNA Oligos for Oxidation Products Study

Dai and He's (2011) work on the efficient syntheses of 5-formyl- and 5-carboxyl-dC containing DNA oligos aims to investigate potential oxidation products of 5-hydroxymethylcytosine in DNA. The study emphasizes the synthesis process and the application of these oligos in understanding DNA modifications, indicating the broader implications of such compounds in genetic research Dai & He, 2011.

Structure and Conformational Analysis

Khazhiev et al. (2018) conducted a structure and conformational analysis of a compound similar to the target, focusing on its molecular structure through NMR and X-ray diffraction. This study provides valuable information on the chemical's physical characteristics and potential applications in material science or molecular engineering Khazhiev et al., 2018.

properties

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37)/t27-,28+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQGVQQVTVATBT-PKZQBKLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747178 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine | |

CAS RN |

195535-75-2 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

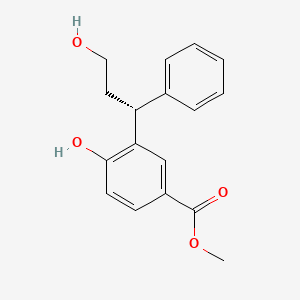

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

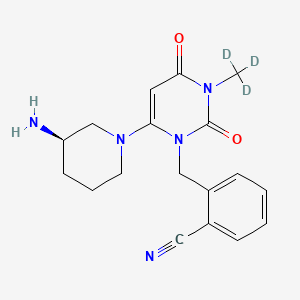

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

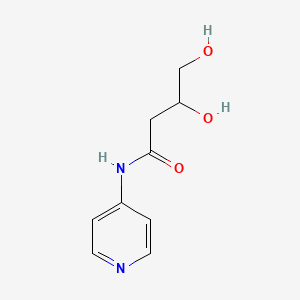

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)